molecular formula C7H6BrCl2N3 B2474444 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride CAS No. 2413867-63-5

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride

Cat. No.: B2474444
CAS No.: 2413867-63-5
M. Wt: 282.95
InChI Key: LAINJBWCWYQTSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride is unique due to the presence of both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3.ClH/c8-5-2-1-4-7(11-5)12-6(3-9)10-4;/h1-2H,3H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOPQYOIYDHDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CCl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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